Trioleyl phosphate
Overview
Description
Trioleyl phosphate, also known as phosphoric acid trioleyl ester , is a chemical compound used in various applications. It is often used in cosmetics as an emollient, plasticizer, and skin conditioning agent .
Molecular Structure Analysis
The molecular formula of this compound is C54H105O4P . It is a complex organic compound with three oleic acid residues attached to a single phosphorus atom .Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 0.88 at 20/20 degrees Celsius and a refractive index of 1.47 . Its flash point is 225 degrees Celsius .Scientific Research Applications
Glycolytic Enzyme Activity and Neuropathy Research
Trioleyl phosphate, particularly in its form as triorthocresyl phosphate, has been studied for its effects on glycolytic enzymes during the development of organophosphate-induced delayed neuropathy. Hernández, Pla, and Villanueva (1989) found that only phosphofructokinase activity decreased 15 days after treatment in sciatic nerve, while brain enzyme activity was unaffected. This indicates its potential use in studying specific enzyme activities related to neuropathic conditions (Hernández, Pla, & Villanueva, 1989).
Neuropathological Effects Studies
In another study, Alsamad et al. (2020) investigated the neuropathological effects of triortho cresyl phosphate in hens, revealing changes in synapses and nerve fibers, indicating its use in neuropathological research (Abd Alsamad, Hamza, Abbas, & Hasan, 2020).
Respiratory System Research
Silver, Leith, and Murphy (1981) studied the potentiation by triorthotolyl phosphate of acrylate ester-induced alterations in respiration, highlighting its application in respiratory irritancy and respiratory system studies (Silver, Leith, & Murphy, 1981).
Diabetes-Related Research
Babaei‐Jadidi et al. (2003) discussed the accumulation of triosephosphates in hyperglycemia and its link to diabetic nephropathy, indicating the application of this compound in diabetes research, particularly in studying biochemical dysfunctions leading to diabetic complications (Babaei‐Jadidi et al., 2003).
Cancer Research
Feun et al. (1984) conducted a Phase I trial of tricyclic nucleoside phosphate, demonstrating its application in advanced cancer research (Feun et al., 1984).
Toxicity and Skin Absorption Studies
Glees and White (1961) explored the absorption of triortho-cresyl phosphate through the skin of hens and its neurotoxic effects, signifying its relevance in toxicity and skin absorption research (Glees & White, 1961).
Effects on Phosphorus and Cholesterol Levels
Müller et al. (2007) studied the effect of Niaspan on serum phosphate and HDL cholesterol in dialysis patients, showcasing this compound's use in studying the impact on phosphorus and cholesterol levels in medical conditions (Müller et al., 2007).
Neurodegenerative Effects Studies
Fowler, Flaskos, McLean, and Hargreaves (2001) investigated the neurodegenerative effects of different isomers of tricresyl phosphate, including triorthocresyl phosphate, on mouse neuroblastoma cells. This research highlights this compound's application in studying the mechanisms of neurodegeneration (Fowler, Flaskos, McLean, & Hargreaves, 2001).
Phosphate Therapy in Diabetic Ketoacidosis
Fisher and Kitabchi (1983) conducted a study on phosphate therapy in the treatment of diabetic ketoacidosis, which can be relevant for understanding the role of phosphates in managing this diabetic complication (Fisher & Kitabchi, 1983).
Phosphorus Source and Plant Growth
Asmah (1995) explored the effects of phosphorus sources, including phosphate rock, on the growth and nutrient content of maize, suggesting an application in agricultural research (Asmah, 1995).
Safety and Hazards
Trioleyl phosphate should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
tris[(Z)-octadec-9-enyl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H105O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56-59(55,57-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3/b28-25-,29-26-,30-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVETUDAIEHYIKZ-IUPFWZBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOP(=O)(OCCCCCCCC/C=C\CCCCCCCC)OCCCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H105O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3305-68-8 | |
Record name | Trioleyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3305-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trioleyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003305688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trioleyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIOLEYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04N84W7M6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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